![molecular formula C14H16ClNS B2671853 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride CAS No. 1049762-60-8](/img/structure/B2671853.png)

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

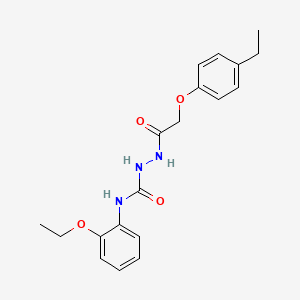

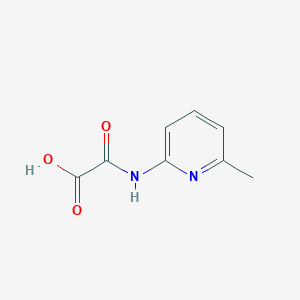

“4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C14H16ClNS and a molecular weight of 265.8 .

Physical And Chemical Properties Analysis

“4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride” has a molecular weight of 265.8 . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Electroluminescent Materials

A class of amorphous molecular materials, including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline among others, has been designed for their electroluminescent properties. These materials exhibit reversible oxidation and reduction, intense fluorescence, and form stable amorphous glasses with high glass-transition temperatures, making them suitable for organic electroluminescent devices. They can emit multicolor light, including white, and serve as host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Water Treatment Technologies

A novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method has been developed to treat industrial wastewater containing stubborn organic matters like 3,4-dimethylaniline. The HPECO method combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), showing superior removal efficiency compared to individual systems. This method demonstrates a synergistic effect, increasing the yields of reactive species for effective wastewater treatment, and can meet national sewage discharge standards after treatment, showcasing a potential application in treating pharmaceutical wastewater (Li et al., 2020).

Fluorescent Polymeric Films

Synthesis of polyurethane cationomers with anil groups has been explored, leading to the development of polymeric films with fluorescent properties. These films incorporate salicylideneanil structures, which undergo excited state intramolecular proton transfer, resulting in a large Stokes shifted emission. The photochromic mechanism of these materials suggests potential applications in areas requiring fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Corrosion Inhibition

A new synthesized thiophene Schiff base has been investigated for its ability to inhibit corrosion on mild steel X52 in acidic solutions. The compound shows efficient corrosion inhibition, increasing with concentration, and its adsorption on steel surfaces follows Langmuir’s isotherm. This study highlights the potential use of such compounds in protecting metals from corrosion in industrial settings (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASMYLIXACCLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2671770.png)

![3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671772.png)

![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)